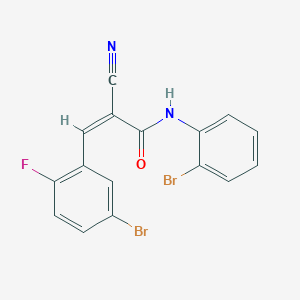

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide

Description

(Z)-3-(5-Bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is a halogen-rich acrylamide derivative with a Z-configuration at the α,β-unsaturated carbonyl system. Its molecular formula is C₁₇H₁₁Br₂FN₂O (MW: 438.09 g/mol), featuring:

- A 5-bromo-2-fluorophenyl group at the propenamide’s β-position.

- A 2-bromophenyl substituent on the amide nitrogen.

- A cyano group at the α-carbon, enhancing electron-withdrawing effects.

Properties

IUPAC Name |

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2FN2O/c17-12-5-6-14(19)10(8-12)7-11(9-20)16(22)21-15-4-2-1-3-13(15)18/h1-8H,(H,21,22)/b11-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSZRWBNXIHLEM-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)Br)F)/C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and 2-bromobenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 5-bromo-2-fluoroaniline with 2-bromobenzaldehyde.

Cyclization and Cyanation: The imine intermediate undergoes cyclization and cyanation to form the desired enamide compound. This step often requires the use of a cyanating agent such as sodium cyanide or trimethylsilyl cyanide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbon-carbon double bond or the nitrile group, resulting in the formation of amines or reduced enamides.

Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide to facilitate the reaction.

Major Products:

Oxidation Products: Quinones, phenols, or other oxidized derivatives.

Reduction Products: Amines, reduced enamides, or saturated nitriles.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be modified to create biological probes for studying enzyme activity or protein interactions.

Medicine:

Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs include halogenated acrylamides and triarylmethanes (Table 1).

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

- Halogenation vs.

- Configuration Effects : The Z-configuration in the target compound may impose steric hindrance near the carbonyl, altering reactivity compared to the E-isomer.

- Electron-Withdrawing vs.

Key Observations:

- Copper-Catalyzed Reactions: The high yield (86%) of (Z)-N-(2-bromophenyl)-3-(dimethylamino)-2-phenoxyacrylamide using CuI/1,10-phenanthroline suggests that similar catalytic systems could optimize the synthesis of the target compound, though halogen substituents may necessitate ligand adjustments .

- Triarylmethane Synthesis : Unlike acrylamides, triarylmethanes (e.g., T131) rely on chlorination and recrystallization, highlighting divergent synthetic pathways for structurally distinct cores .

Physicochemical and Electronic Properties

- Lipophilicity : The target compound’s bromine and fluorine substituents likely increase logP compared to analogs with polar groups (e.g., hydroxy, methoxy).

- Solubility : Reduced aqueous solubility is expected due to halogenation, whereas the E-isomer’s hydroxy/methoxy groups improve solubility in polar solvents .

- Steric Effects : The Z-configuration may hinder π-stacking or enzyme binding compared to the E-isomer’s spatial arrangement.

Biological Activity

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 1030825-20-7, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H14BrF2N, with a molecular weight of 361.27 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 361.27 g/mol |

| Boiling Point | Not available |

| Log P | Not available |

| Solubility | Low |

| H-bond Acceptors | 1 |

| H-bond Donors | 0 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related enamides can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The bromine and fluorine substituents are believed to enhance the compound's interaction with biological targets, increasing its efficacy against cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it has been noted as a substrate for P-glycoprotein and an inhibitor for CYP1A2 and CYP2C19 enzymes . This inhibition could lead to altered drug metabolism and potential drug-drug interactions.

The proposed mechanism of action for this compound involves:

- Binding to Target Proteins : The compound likely binds to specific proteins involved in cell signaling pathways, leading to the modulation of these pathways.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound may promote programmed cell death in cancerous cells.

- Inhibition of Enzymatic Activity : As an enzyme inhibitor, it can affect metabolic processes, potentially leading to increased concentrations of therapeutic agents in the body.

Study on Anticancer Effects

In a study published in 2023, researchers evaluated the anticancer effects of a series of brominated enamides, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The study concluded that the compound's structural features contributed to its potency .

Pharmacokinetic Studies

A pharmacokinetic study investigated the absorption and metabolism of this compound in animal models. Results indicated low gastrointestinal absorption but significant binding affinity to plasma proteins, suggesting potential for therapeutic use with careful dosing strategies .

Scientific Research Applications

Biological Activities

Research indicates that (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. The presence of halogen substituents is known to enhance biological activity by improving lipophilicity and cellular uptake.

- Antimicrobial Properties : The compound has shown promising results against a range of bacterial strains, indicating potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.

- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial for developing treatments for diseases like diabetes or obesity.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of cyanopropenamide compounds, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

- Antimicrobial Testing : In a recent investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, highlighting its potential as a lead compound for new antimicrobial agents.

- Enzyme Inhibition Research : A study focused on the inhibition of α-glucosidase by various substituted amides found that this compound exhibited significant inhibitory activity, suggesting its potential use in managing postprandial blood glucose levels in diabetic patients.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of bromine and fluorine atoms significantly influences the biological activity of this compound. These halogen substituents enhance molecular interactions with biological targets due to their electronegativity and steric effects, leading to improved binding affinity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.